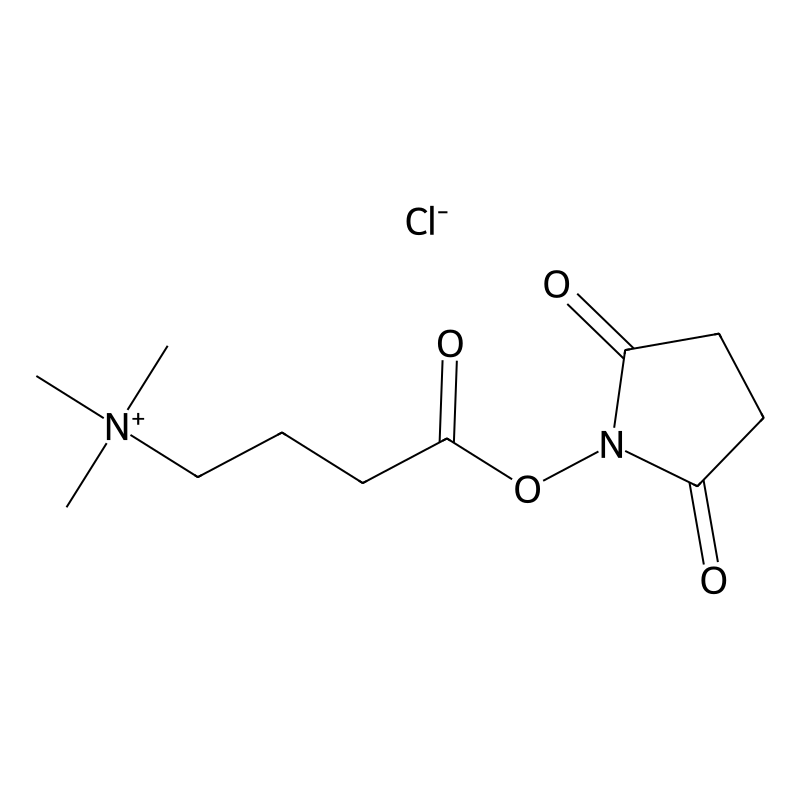(3-Carboxypropyl)trimethylammonium chloride NHS-ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Bioconjugation: Bioconjugation refers to the creation of new molecules by joining biological molecules (biomolecules) to non-biological molecules (synthetic molecules). These new molecules can have interesting properties for research applications in various fields ().
(3-Carboxypropyl)trimethylammonium chloride
This part of the molecule carries a positive charge (cationic) due to the presence of the quaternary ammonium group (trimethylammonium). It can interact with biomolecules that have a negative charge.
NHS ester
This group is highly reactive and readily forms stable amide bonds with primary amines. Primary amines are functional groups found in many biomolecules, such as proteins and antibodies.
Due to these properties, (3-Carboxypropyl)trimethylammonium chloride NHS ester is a valuable tool for researchers to:
Label biomolecules
The carboxypropyl group can be used to attach a reporter molecule (e.g., a fluorescent dye) to a biomolecule. This allows researchers to visualize or track the biomolecule inside cells or tissues.
Immobilize biomolecules
The molecule can be used to attach biomolecules to a solid surface, such as a biosensor chip or a chromatography column. This allows researchers to study the interactions of the biomolecule with other molecules.








